REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19](=[CH2:21])[CH3:20].[I-].[K+]>CS(C)=O.O>[CH3:20][C:19]([CH2:21][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[N+:9]([O-:11])=[O:10])=[CH2:18] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C=CC1)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
15.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at ambient temperature for about 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with two 200 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)COC1=C(C(=CC=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |